molecular formula C22H24N4O4S B2551140 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 933206-59-8

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2551140
CAS RN: 933206-59-8
M. Wt: 440.52
InChI Key: PPWDCKATZFVZHN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of novel organic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into the description of the compound.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis strategies and the use of various reagents and catalysts to construct the desired molecular frameworks. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives is achieved through the interaction of thiourea with acetylacetone followed by alkylation with α-chloroacetamides . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as 1H and 13C NMR, LS/MS, and elemental analysis . These techniques would be essential in determining the structure of the compound , ensuring that the synthesized compound matches the expected molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of oxadiazole rings and the introduction of thioether groups . The reaction mechanism discussed in the synthesis of pyrimido[4,5-d]pyrimidine derivatives involves intermediates that are identified through their UV spectra . Understanding these reaction mechanisms can provide insights into the potential reactions and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are not directly discussed in the provided papers. However, the cytotoxicity of synthesized compounds is evaluated using MTT assays, and their interaction with biological targets is assessed through molecular docking studies . These evaluations are crucial for understanding the biological relevance of the compound .

Relevant Case Studies

The provided papers discuss the evaluation of synthesized compounds for their anticancer properties on various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . Another study evaluates the anticonvulsant properties of synthesized compounds using a pentylenetetrazole-induced seizure model in rats . These case studies are relevant as they demonstrate the potential therapeutic applications of compounds with similar structural features to the compound .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have synthesized derivatives of the given compound, targeting potential anticonvulsant properties. These studies involve direct synthesis methods, structural characterization using spectroscopy, and evaluation of biological activity through molecular docking studies and in vivo experiments. One such study synthesized S-acetamide derivatives, highlighting their moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Antibacterial and Antifungal Activities

Newly synthesized compounds, including those derived from visnaginone and khellinone, have been evaluated for their antibacterial and analgesic activities. These compounds showed significant inhibitory activity against cyclooxygenase enzymes, with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Another study focused on the antifungal effects of certain derivatives against fungi like Aspergillus terreus and Aspergillus niger, highlighting the potential of these compounds as antifungal agents (Jafar et al., 2017).

Anticancer Activity

Compounds derived from the initial chemical structure have been tested for their anticancer properties. For instance, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition against a panel of cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

Molecular Structure Analysis

Research on the crystal structure of related compounds provides insight into their chemical properties and interactions. Studies on hydrogen-bonded dimers, pi-stacked hydrogen-bonded chains, and chains of edge-fused rings offer valuable information on the molecular constitution and potential reactivity patterns of these compounds (Trilleras et al., 2008).

Potential in Osteoarthritis Research

A specific study identified a compound targeting MMP-13 for early osteoarthritis, demonstrating its effectiveness in attenuating IL-1β-induced MMP13 mRNA expression, which may help in managing matrix-degrading enzymes in early osteoarthritis-affected joints (Inagaki et al., 2022).

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-9-15(2)24-22(23-14)31-13-17-10-19(27)20(30-4)11-26(17)12-21(28)25-16-5-7-18(29-3)8-6-16/h5-11H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWDCKATZFVZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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